molecular formula C31H27NO4S B6351009 Fmoc-D-Cys(Dpm)-OH CAS No. 2389078-16-2

Fmoc-D-Cys(Dpm)-OH

Cat. No.: B6351009
CAS No.: 2389078-16-2
M. Wt: 509.6 g/mol
InChI Key: IVPLDYIPIHKRET-MUUNZHRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-D-Cys(Dpm)-OH (CAS: 247595-29-5) is a protected cysteine derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₃₁H₂₇NO₄S, with a molecular weight of 509.62 g/mol . The compound features an Fmoc (9-fluorenylmethyloxycarbonyl) group protecting the α-amino group and a Dpm (diphenylmethyl) group protecting the thiol side chain. The Dpm group serves as a temporary protecting agent, enabling selective disulfide bond formation by preventing unwanted thiol oxidation or side reactions during peptide assembly .

Key physicochemical properties include low solubility in aqueous solutions and high solubility in organic solvents such as DCM and DMF. Its steric bulkiness, due to the diphenylmethyl group, influences reaction kinetics and solvation in SPPS .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Cysteine(Dpm)-OH typically involves the following steps:

    Protection of the Thiol Group: The thiol group of D-Cysteine is protected using diphenylmethyl chloride in the presence of a base such as triethylamine.

    Protection of the Amino Group: The amino group is then protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate.

    Purification: The resulting compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of Fmoc-D-Cysteine(Dpm)-OH follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: Industrial-scale purification techniques, such as large-scale chromatography, are employed to obtain the pure compound.

    Quality Control: The final product undergoes rigorous quality control to ensure its purity and suitability for use in peptide synthesis.

Chemical Reactions Analysis

2.1. Coupling Reactions

In peptide synthesis, Fmoc-D-Cys(Dpm)-OH is incorporated into peptide chains through coupling reactions. These reactions typically involve phosphonium or uronium salt-based reagents like HCTU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) and 6-Cl-HOBt (6-chloro-1-hydroxybenzotriazole). The base used can significantly affect racemization levels; bases like DIEA (diisopropylethylamine) are commonly used but can lead to higher racemization compared to alternatives like 2,4,6-trimethylpyridine (TMP) or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) .

2.2. Racemization

Racemization is a significant concern during the incorporation of cysteine residues into peptides. This compound exhibits lower racemization compared to Fmoc-Cys(Trt)-OH under certain conditions. For instance, Fmoc-Cys(Dpm)-OH shows racemization levels of 1.2% to 4.5% under conventional and microwave-assisted SPPS conditions, respectively, whereas Fmoc-Cys(Trt)-OH can have racemization levels as high as 8.0% to 26.6% .

2.3. Deprotection and Disulfide Bond Formation

The Dpm protecting group is stable to mild acidic conditions (1-3% TFA in DCM) but is completely removed with 95% TFA, allowing for selective deprotection and subsequent disulfide bond formation . This property makes this compound useful for regioselective synthesis of disulfide-bridged peptides, particularly when combined with other protecting groups like Mmt (methoxymethyl) .

Comparison of Protecting Groups

Different protecting groups for cysteine have distinct properties that influence peptide synthesis outcomes. A comparison of some common protecting groups is presented below:

Protecting GroupStability to TFARacemization Levels
Trt (Trityl)Slowly cleaved by 1-3% TFAHigher (e.g., 8.0% to 26.6%)
Dpm (Dimethylphenyl)Stable to 1-3% TFA, removed with 95% TFALower (e.g., 1.2% to 4.5%)
Thp (Tetrahydropyranyl)Stable to 1% TFA in DCM, removed with TFA/water/TISVery low (e.g., 0.74%)
Mmt (Methoxymethyl)Removed with dilute TFAUseful for selective deprotection

Scientific Research Applications

Peptide Synthesis Efficiency

The incorporation of Fmoc-D-Cys(Dpm)-OH has been shown to enhance the efficiency of peptide synthesis through optimized coupling protocols. A study demonstrated that using phosphonium-based reagents with this compound resulted in significantly lower racemization rates compared to traditional methods using Trt derivatives. This is crucial for synthesizing peptides where stereochemistry is vital, such as in therapeutic peptides .

Protecting Group Racemization Rate (%)
Trt6.8
Dpm1.2
AcmLower than Dpm

Application in Complex Peptides

This compound has been effectively used in the synthesis of complex peptides that require multiple disulfide bonds. The stability provided by the Dpm group allows for successful assembly and cleavage under mild conditions, which is beneficial for maintaining the integrity of sensitive peptide structures .

Case Studies

Case Study 1: Synthesis of Somatostatin Derivatives

  • Researchers synthesized somatostatin derivatives using this compound and observed a reduction in side reactions typically associated with cysteine residues. The study highlighted that using Dpm allowed for better control during Fmoc deprotection and minimized racemization compared to Trt .

Case Study 2: Evaluation of Cysteine Derivatives

  • A comparative study evaluated various cysteine derivatives, including this compound, focusing on their performance in SPPS. Results indicated that Dpm provided superior results in terms of solubility and stability during synthesis cycles, making it a strong candidate for further applications in peptide chemistry .

Mechanism of Action

Mechanism: The compound exerts its effects primarily through its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions during peptide chain elongation. The Dpm group protects the thiol group, allowing for selective deprotection and subsequent reactions.

Molecular Targets and Pathways:

    Peptide Bond Formation: Facilitates the formation of peptide bonds during solid-phase peptide synthesis.

    Protein Modification: Enables site-specific modifications of proteins through thiol-disulfide exchange reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fmoc-D-Cys(Acm)-OH

  • Structure : Features an Acm (acetamidomethyl) protecting group on the cysteine thiol.
  • Molecular Formula : C₂₁H₂₂N₂O₅S; Molecular Weight : 414.48 g/mol .
  • Solubility: Soluble in methanol (CH₃OH) and DMF but insoluble in water .
  • Deprotection : Acm is removed via iodine oxidation, enabling disulfide bond formation. Unlike Dpm, Acm is stable under acidic conditions (e.g., TFA cleavage) .
  • Applications : Preferred for peptides requiring sequential disulfide bond formation. However, Acm is incompatible with strong oxidizing agents and requires post-synthetic iodine treatment .
  • Safety : Classified as a skin/eye irritant (Category 2) and may cause respiratory irritation .

Fmoc-D-Cys(Trt)-OH

  • Structure : Contains a Trt (trityl) group for thiol protection.
  • Molecular Formula: C₃₃H₂₉NO₄S; Molecular Weight: 535.66 g/mol (estimated).
  • Deprotection : Trt is removed under mild acidic conditions (e.g., 1% TFA in DCM) .
  • Applications : Commonly used in SPPS due to its ease of removal. However, Trt is less stable than Dpm in prolonged acidic environments, limiting its utility in multi-step syntheses .
  • Purity: Synthesis typically achieves >98.5% purity, with Trt-Cl and Trt-OH as minor impurities .

Fmoc-D-Cys(Mmt)-OH

  • Structure: Uses an Mmt (monomethoxytrityl) group for thiol protection.
  • Deprotection : Requires highly acidic conditions (e.g., 3% TFA), making it less compatible with acid-labile resins .
  • Cost : Prohibitively expensive compared to Dpm and Trt, limiting its industrial use .

Key Comparative Data

Table 1: Physicochemical and Functional Comparison

Property Fmoc-D-Cys(Dpm)-OH Fmoc-D-Cys(Acm)-OH Fmoc-D-Cys(Trt)-OH
Molecular Weight 509.62 g/mol 414.48 g/mol ~535.66 g/mol (estimated)
Solubility Low in H₂O; high in DMF Soluble in DMF, CH₃OH Soluble in DCM, DMF
Deprotection Method Harsher acids (e.g., HF) Iodine oxidation Mild TFA (1%)
Stability in TFA Stable Stable Partially labile
Cost (1g) $199.00 \sim$150–$180 (estimated) \sim$170–$200 (estimated)

Table 2: Strategic Advantages and Limitations

Compound Advantages Limitations
This compound High acid stability; regioselective disulfide bonds Low aqueous solubility; higher cost
Fmoc-D-Cys(Acm)-OH Compatible with iodine-mediated disulfide formation Requires post-synthetic oxidation steps
Fmoc-D-Cys(Trt)-OH Easy deprotection; cost-effective Limited stability in prolonged TFA

Research Findings

Acid Stability and Compatibility

  • Dpm vs. Trt : In a study by Góngora-Benítez et al., S-Dpm demonstrated superior stability under TFA compared to S-Trt, enabling sequential deprotection in multi-disulfide peptides .
  • Dpm vs. Acm : While Acm is stable in TFA, its requirement for iodine oxidation complicates large-scale syntheses. Dpm’s compatibility with acid-labile resins makes it preferable for complex architectures .

Application in Drug Delivery

  • This compound was used in peptide self-assembled hydrogels for enzyme encapsulation, achieving 85.2% enzyme activity retention under simulated gastrointestinal conditions. Its steric bulkiness enhanced hydrogel porosity and controlled release .

Biological Activity

Fmoc-D-Cys(Dpm)-OH, a derivative of cysteine, is an important compound in peptide synthesis and has significant biological activity. This article explores its properties, applications, and the underlying mechanisms that contribute to its functionality.

Overview of this compound

This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a dimethylphenyl (Dpm) protecting group on the thiol side chain. This configuration allows for selective deprotection during solid-phase peptide synthesis (SPPS), facilitating the incorporation of cysteine into peptides while minimizing side reactions and racemization .

1. Role in Peptide Synthesis

This compound is primarily utilized in SPPS for the synthesis of peptides that require cysteine residues. The Dpm group provides stability against oxidation, which is crucial for maintaining the integrity of peptides during synthesis and subsequent applications .

2. Disulfide Bond Formation

The compound's ability to form disulfide bonds enhances the stability and biological activity of peptides. Disulfide-rich peptides are known for their robustness and specificity in biological interactions, making them valuable in drug discovery and diagnostics . The incorporation of this compound into peptide sequences can lead to improved structural integrity and functional performance.

Research Findings

Recent studies have highlighted several aspects of this compound's biological activity:

  • Racemization Control : Research indicates that using this compound results in lower racemization rates compared to other protecting groups like Trt. For instance, racemization during coupling reactions was measured at 6.8% for this compound, which is significantly lower than other derivatives .
  • Functionalization Capabilities : The dual protection strategy allows for controlled functionalization of peptides. This capability enables targeted interactions with biological molecules, enhancing our understanding of molecular mechanisms within biological systems .

Case Study 1: Peptide Therapeutics

In a study focused on developing peptide-based therapeutics, this compound was incorporated into a peptide designed to inhibit a specific enzyme involved in cancer progression. The resulting peptide exhibited enhanced stability and potency due to effective disulfide bond formation, demonstrating the compound's utility in therapeutic applications .

Case Study 2: Diagnostic Probes

Another study explored the use of a fluorescent probe that incorporates cysteine dynamics to monitor oxidative stress in cells. The probe utilized this compound to ensure stable attachment and functionality, leading to significant advancements in understanding cellular responses to oxidative conditions .

Comparative Analysis

The following table summarizes key properties of various cysteine derivatives used in peptide synthesis:

Compound NameProtecting GroupsRacemization Rate (%)Key Features
This compoundFmoc + Dpm6.8Enhanced stability; effective disulfide bond formation
Fmoc-D-Cys(Trt)-OHFmoc + Trityl3.3Simpler structure; higher racemization risk
Fmoc-D-Cys(Thp)-OHFmoc + Thiazolidine0.74Superior solubility; stable under acidic conditions

Q & A

Q. What is the role of the Fmoc and Dpm protecting groups in Fmoc-D-Cys(Dpm)-OH during solid-phase peptide synthesis (SPPS)?

Level: Basic
Answer:
The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary α-amino protector, removed under basic conditions (e.g., 20% piperidine in DMF) during SPPS, enabling sequential peptide elongation . The Dpm (diphenylmethyl) group protects the cysteine thiol side chain, preventing unwanted disulfide bond formation or oxidation during synthesis. Unlike Trt (trityl) or Acm (acetamidomethyl) groups, Dpm requires specific deprotection conditions (e.g., strong acids or nucleophilic agents), which must be orthogonal to Fmoc cleavage to avoid side reactions .

Q. How should researchers address solubility challenges of this compound in peptide synthesis protocols?

Level: Basic
Answer:
this compound exhibits limited solubility in aqueous or polar solvents. For SPPS:

  • Dissolve in DMSO (100 mg/mL) with sonication (37°C, 10–15 minutes) to ensure homogeneity before coupling .
  • Optimize solvent ratios by mixing DMSO with DMF (e.g., 1:4 v/v) to balance solubility and resin compatibility.
  • Pre-activate the amino acid with coupling agents (e.g., HATU/HOAt) to enhance reaction efficiency in low-solubility conditions .

Q. What strategies minimize racemization during incorporation of this compound into peptide chains?

Level: Advanced
Answer:
Racemization of D-cysteine residues can occur during activation or coupling. Mitigation approaches include:

  • Low-temperature coupling : Perform reactions at 0–4°C to reduce base-induced epimerization .
  • Coupling agents : Use HATU or COMU instead of HBTU, as they generate less racemization-prone intermediates.
  • Short activation times : Limit pre-activation to <2 minutes to avoid prolonged exposure to basic conditions .
    Validate chirality retention via HPLC with chiral columns or circular dichroism (CD) spectroscopy .

Q. How can researchers resolve contradictions in deprotection efficiency of the Dpm group under varying acidic conditions?

Level: Advanced
Answer:
Deprotection efficiency discrepancies may arise from incomplete cleavage or side reactions. To address this:

  • Screen acidic conditions : Compare TFA (95%), HFIP (hexafluoroisopropanol), or TfOH (triflic acid) with scavengers (e.g., triisopropylsilane) .
  • Monitor kinetics : Use LC-MS to track Dpm removal over time and optimize reaction duration.
  • Assess orthogonality : Ensure Dpm stability during Fmoc cleavage (e.g., test with 20% piperidine for 30 minutes) .
    If cleavage fails, consider alternative thiol-protecting groups (e.g., Acm or Trt) for specific synthetic goals .

Q. What analytical methods are recommended for characterizing this compound and its peptide conjugates?

Level: Advanced
Answer:

  • Purity assessment : Use reverse-phase HPLC with C18 columns (≥97% purity threshold) and UV detection at 265 nm (Fmoc absorbance) .
  • Mass confirmation : Perform ESI-MS or MALDI-TOF to verify molecular weight (±1 Da tolerance).
  • Structural validation : Analyze disulfide bond formation or stereochemistry via 1^1H/13^{13}C NMR or X-ray crystallography (for crystalline derivatives) .

Q. How to design orthogonal protection schemes when using this compound with other residues (e.g., Lys(Boc) or Glu(OtBu))?

Level: Advanced
Answer:
Orthogonal protection requires compatibility between Dpm and other side-chain groups:

  • Sequential deprotection : Remove Fmoc first (piperidine), then Dpm (TFA/scavengers), followed by Boc (TFA) or OtBu (TFA/H2_2O) .
  • Avoid overlapping conditions : Ensure Dpm is stable during Fmoc cleavage and Boc/OtBu deprotection.
  • Validate stepwise cleavage : Use LC-MS after each deprotection step to confirm selective removal .

Q. How does the Dpm group compare to Acm or Trt in terms of stability and application scope?

Level: Advanced
Answer:

  • Stability : Dpm is more acid-labile than Acm (stable to TFA) but less than Trt (cleaved by TFA). Ideal for peptides requiring selective deprotection in mildly acidic conditions .
  • Applications :
    • Dpm : Suitable for syntheses where Hg(II) or I2_2-mediated Acm cleavage is incompatible.
    • Trt : Preferred for high-yield thiol liberation in standard TFA cleavage .
    • Acm : Useful for oxidative disulfide formation (e.g., I2_2 treatment) .

Properties

IUPAC Name

(2S)-3-benzhydrylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO4S/c33-30(34)28(20-37-29(21-11-3-1-4-12-21)22-13-5-2-6-14-22)32-31(35)36-19-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18,27-29H,19-20H2,(H,32,35)(H,33,34)/t28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPLDYIPIHKRET-MUUNZHRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.